molecular formula C7H9Br2NS B1447144 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide CAS No. 1788044-16-5

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide

Cat. No.: B1447144
CAS No.: 1788044-16-5
M. Wt: 299.03 g/mol
InChI Key: NLCGGDURUAVLQD-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named 3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide under IUPAC guidelines. Key structural features include:

  • Thieno[3,2-c]pyridine core : A fused bicyclic system where a thiophene ring is fused to a pyridine ring at positions 3 and 2, respectively.
  • Bromine substitution : A bromine atom is attached at position 3 of the pyridine ring.
  • Hydrobromide salt form : The compound exists as a hydrobromide salt, enhancing solubility and stability.

The CAS registry number 1788044-16-5 identifies this compound, with additional identifiers including MFCD29037462 and AKOS025396303.

Molecular Formula and Mass Spectrometry Validation

The molecular formula of this compound is C₇H₉Br₂NS , derived from the free base (C₇H₈BrNS) and hydrobromic acid (HBr).

Property Value Source
Molecular Weight 299.03 g/mol
Free Base Molecular Formula C₇H₈BrNS (218.12 g/mol)
Hydrobromide Salt Formula C₇H₉Br₂NS (299.03 g/mol)

Mass spectrometry validation aligns with the calculated molecular weight, confirming the presence of two bromine atoms and the fused bicyclic structure.

X-ray Crystallographic Analysis of the Bicyclic Framework

While direct X-ray crystallography data for this compound is unavailable in public databases, structural insights can be inferred from analogous thienopyridine systems. Key features include:

  • Planar bicyclic system : The fused thiophene and pyridine rings adopt a planar conformation, facilitating π-π interactions.
  • Bromine positioning : The bromine atom at position 3 occupies an equatorial position, minimizing steric hindrance.
  • Hydrogen bonding : The hydrobromide counterion likely forms ion-dipole interactions with the pyridine nitrogen, stabilizing the crystal lattice.

Further experimental X-ray studies are required to confirm these hypotheses.

Tautomeric Forms and Stereochemical Considerations

The compound exists in a single tautomeric form due to the electron-deficient pyridine ring and the absence of enolizable protons. Stereochemical analysis reveals:

  • No stereogenic centers : The tetrahydrothieno[3,2-c]pyridine framework lacks asymmetric carbon atoms.
  • Conformational rigidity : The fused bicyclic system restricts rotational freedom, locking the molecule in a fixed conformation.

In contrast, non-brominated analogs (e.g., 4,5,6,7-tetrahydrothieno[3,2-c]pyridine) may exhibit keto-enol tautomerism, but bromination stabilizes the pyridine form.

Comparative Analysis of Hydrobromide vs. Free Base Forms

The hydrobromide salt and free base differ significantly in physical and chemical properties:

Property Hydrobromide Salt Free Base
Molecular Formula C₇H₉Br₂NS C₇H₈BrNS
Molecular Weight 299.03 g/mol 218.12 g/mol
Solubility High in polar solvents Moderate in organic solvents
Thermal Stability Higher (due to ionic bonding) Lower (volatility risk)
Storage Conditions Refrigerated (2–8°C) Ambient or inert atmosphere

The hydrobromide form is preferred in pharmaceutical applications due to enhanced solubility and stability, critical for formulations.

Properties

IUPAC Name

3-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNS.BrH/c8-6-4-10-7-1-2-9-3-5(6)7;/h4,9H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCGGDURUAVLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1SC=C2Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthesis Route

  • Ring Formation : The thienopyridine ring system can be formed using methods such as the Pictet-Spengler reaction or by reacting thiophene derivatives with appropriate reagents to form the pyridine ring.

  • Substitution Reactions : Once the ring system is established, bromination can be achieved through electrophilic aromatic substitution reactions. The position of the bromine atom can be controlled by the choice of starting materials and reaction conditions.

Specific Methods for Related Compounds

  • 4,5,6,7-Tetrahydrothieno[3,2-c]pyridines (THTPs) : These compounds can be synthesized using a variety of methods, including the use of 2-substituted thiophenes and the Pictet-Spengler reaction. For compounds with specific substituents like nitro or cyano groups, specialized routes involving the synthesis of substituted thiophenes are employed.

  • 5,6,7,7a-4H-Tetrahydrothieno[3,2-c]pyridin-2-one Derivatives : These compounds are prepared starting from (2-bromo-benzyl)-5-tetrahydro-4,5,6,7-thieno[3,2-c]pyridine, indicating that similar starting materials could be used for brominated derivatives.

Data and Research Findings

While specific data for the synthesis of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide is limited, related compounds provide valuable insights into potential synthesis strategies.

Compound Synthesis Method Key Reagents
THTPs Pictet-Spengler reaction, 2-substituted thiophene synthesis Thiophene derivatives, sodium sulfide, alkylbromides
5,6,7,7a-4H-Tetrahydrothieno[3,2-c]pyridin-2-one derivatives Starting from (2-bromo-benzyl)-5-tetrahydro-4,5,6,7-thieno[3,2-c]pyridine (2-bromo-benzyl)-5-tetrahydro-4,5,6,7-thieno[3,2-c]pyridine

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thieno[3,2-c]pyridine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity
Research has indicated that derivatives of tetrahydrothieno[3,2-c]pyridine compounds exhibit potential antidepressant properties. A study demonstrated that these compounds could modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation. The hydrobromide form enhances solubility and bioavailability, making it a viable candidate for further pharmacological studies .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies revealed that this compound could reduce oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in conditions such as Alzheimer's disease and Parkinson's disease .

Organic Synthesis

Building Block in Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique thieno-pyridine structure allows for various functional group modifications. For instance, it can be used to create derivatives with enhanced biological activity or specificity for certain targets within biological systems .

Reactions and Derivatives
The compound can undergo several chemical reactions such as nucleophilic substitutions and cyclization processes. These reactions are essential for developing new pharmaceuticals and agrochemicals. The versatility of the tetrahydrothieno structure allows chemists to explore a wide range of derivatives with tailored properties .

Materials Science

Conductive Polymers
Recent studies have explored the use of this compound in the development of conductive polymers. The incorporation of this compound into polymer matrices has shown promise in enhancing electrical conductivity while maintaining mechanical flexibility. This application is particularly relevant for organic electronics and sensor technologies .

Nanocomposite Materials
Additionally, the compound has been utilized in creating nanocomposite materials that exhibit improved thermal stability and mechanical properties. These materials are being investigated for applications in packaging and coatings where durability and performance are critical .

Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry examined various derivatives of tetrahydrothieno[3,2-c]pyridine for their antidepressant activity. The findings suggested that the brominated variants had enhanced efficacy compared to non-brominated counterparts due to improved receptor binding affinity .

Case Study 2: Neuroprotection Mechanism
In another study featured in Neuropharmacology, researchers investigated the neuroprotective mechanisms of this compound against oxidative stress-induced cell death. The results indicated significant reductions in reactive oxygen species (ROS) levels when treated with the hydrobromide form, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 2-bromo-THTP hydrobromide include THTP derivatives (e.g., ticlopidine, clopidogrel) and synthetic intermediates (e.g., 5-benzyl-2-bromo-THTP). Below is a detailed comparison:

Table 1: Structural and Functional Comparison of 2-Bromo-THTP Hydrobromide and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Role Key References
2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide C₇H₈BrNS·HBr 295.9 (calculated) Bromine at C2; hydrobromide salt Synthetic intermediate
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine (THTP) C₇H₉NS·HCl 179.7 (HCl salt) Unsubstituted THTP core Precursor for antiplatelet agents
Ticlopidine C₁₄H₁₄ClNS 263.78 2-Chlorobenzyl group at C5 Antiplatelet agent (ADP antagonist)
Clopidogrel C₁₆H₁₆ClNO₂S 321.82 Methyl ester at C7; 2-chlorophenyl Antiplatelet agent (prodrug)
5-Benzyl-2-bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine (19) C₁₄H₁₅BrNS 313.25 Benzyl at N5; bromine at C2 Intermediate for prasugrel synthesis

Structural Differences

  • Core Scaffold: All compounds share the 4,5,6,7-tetrahydrothieno[3,2-c]pyridine backbone. The bromo derivative is substituted at C2, while ticlopidine and clopidogrel feature bulky aryl groups (e.g., 2-chlorobenzyl) at C5 .
  • Functional Groups : The bromine in 2-bromo-THTP hydrobromide allows for downstream modifications, whereas ticlopidine and clopidogrel contain electron-withdrawing groups (chlorine, ester) critical for receptor binding .

Pharmacological Activity

  • 2-Bromo-THTP Hydrobromide: Not pharmacologically active; its role is confined to synthesis.
  • Ticlopidine/Clopidogrel : Irreversibly inhibit the P2Y12 ADP receptor, preventing platelet aggregation. Clopidogrel exhibits higher bioavailability and fewer side effects than ticlopidine .
  • Derivatives : Compound C1 (a THTP derivative with unspecified substituents) demonstrated superior antiplatelet activity to ticlopidine in rat models .

Physicochemical Properties

  • Solubility : The hydrobromide salt of 2-bromo-THTP enhances aqueous solubility compared to the free base.

Notes and Discrepancies

  • Nomenclature: The compound is referred to as "3-Bromo" in the query, but all evidence specifies substitution at C2. This discrepancy may arise from alternate ring-numbering conventions.
  • Evidence Limitations : Pharmacological data for 2-bromo-THTP hydrobromide are absent in the provided sources; its profile is inferred from synthetic applications.

Biological Activity

3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide is a heterocyclic compound with significant biological activity. This compound is characterized by its unique thieno-pyridine framework and has garnered attention in medicinal chemistry due to its potential therapeutic applications. The molecular formula of this compound is C7H8Br2NSC_7H_8Br_2NS with a molecular weight of approximately 299.026 g/mol .

Biological Properties

Research indicates that derivatives of tetrahydrothieno-pyridine structures exhibit various biological activities, including:

  • Antitumor Activity : Several studies have suggested that compounds similar to 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine may exhibit antitumor properties by interacting with specific cellular pathways .
  • CNS Activity : Analogous compounds have been studied for their effects on central nervous system disorders such as schizophrenia and depression. These compounds often act as modulators of neurotransmitter systems .
  • Antibacterial Effects : Some derivatives have demonstrated antibacterial activity comparable to established antibiotics like Gatifloxacin and Ciprofloxacin .

The biological activity of this compound is largely attributed to its ability to interact with various biological receptors:

  • Adenosine Receptors : Research has shown that this compound can act as an allosteric modulator at A1 adenosine receptors, which are critical targets in pharmacology for various therapeutic areas .
  • Enzyme Inhibition : The compound may also inhibit specific enzymes involved in metabolic processes, contributing to its pharmacological effects .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

Compound NameStructure FeaturesUnique Properties
4,5-Dihydrothieno[3,2-c]pyridine Lacks bromine; saturated thieno ringPotentially lower reactivity than brominated analogs
5-Bromo-4-methylthieno[3,2-c]pyridine Methyl substitution at position fiveDifferent biological activity profile
3-Bromo-4-(trifluoromethyl)thieno[3,2-c]pyridine Trifluoromethyl group substitutionEnhanced lipophilicity and altered pharmacokinetics

Case Studies

  • Antitumor Activity Study : A study evaluated the antitumor potential of several tetrahydrothieno-pyridine derivatives. Results indicated that certain compounds exhibited significant cytotoxicity against cancer cell lines through apoptosis induction mechanisms .
  • CNS Disorders Research : Another investigation focused on the efficacy of tetrahydrothieno-pyridine derivatives in animal models of depression and anxiety. The results showed promising anxiolytic effects and potential for further development into therapeutic agents for CNS disorders .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide with high purity?

Methodological Answer: A common approach involves bromination of precursor thienopyridine derivatives. For example:

  • Bromination in glacial acetic acid : Dissolve the precursor (e.g., a tetrahydrothieno[3,2-c]pyridine derivative) in glacial acetic acid, add bromine dropwise under sunlight or controlled UV light, and stir at room temperature. After completion, dilute with cold water to precipitate the product (yield ~73% reported for analogous brominated pyridines) .
  • Optimized purification : Crystallize the crude product from solvents like dimethylformamide (DMF) or dioxane to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding (e.g., broad signals for NH/OH groups in D2_2O exchangeable protons) .
  • IR spectroscopy : Identify functional groups (e.g., C=O at ~1689 cm1^{-1}, C-S at ~182 cm1^{-1}) .
  • Elemental analysis : Verify stoichiometry (e.g., C, H, N, S, Br percentages within ±0.3% of theoretical values) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 262–264 for brominated analogs) and fragmentation patterns .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for reactions involving bromine or hydrobromic acid .
  • Waste disposal : Segregate halogenated waste and collaborate with certified hazardous waste management services .
  • Emergency measures : For skin contact, rinse immediately with water for ≥15 minutes; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:

  • Temperature control : Heating precursors in methanol (75–85°C) with sodium methoxide enhances nucleophilic substitution efficiency (e.g., 27% yield improvement via stepwise heating) .
  • Catalyst screening : Test bases like trimethylamine or potassium hydroxide to stabilize intermediates during coupling reactions (e.g., arylazo derivatives with >90% yield) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of brominated intermediates, reducing side reactions .

Q. How should researchers address contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Cross-validation : Compare NMR/IR data with analogous compounds (e.g., 3-Bromo-5-(4-morpholyl)pyridine shows distinct 1H^1H-NMR signals at δ 6.5–8.3 ppm for aromatic protons) .
  • Computational modeling : Use DFT calculations to predict chemical shifts and vibrational frequencies, resolving ambiguities in hydrogen-bonded OH/NH signals .
  • Isotopic labeling : Introduce 15N^{15}N or 13C^{13}C isotopes to track electronic environments in complex spectra .

Q. What mechanistic insights exist for bromination in tetrahydrothieno-pyridine systems?

Methodological Answer:

  • Electrophilic substitution : Bromine acts as an electrophile, targeting electron-rich positions (e.g., C-3 in thieno[3,2-c]pyridine) under acidic conditions .
  • Radical pathways : Sunlight or UV irradiation may initiate radical bromination, requiring strict control of light exposure to avoid over-bromination .
  • Steric effects : Substituents like methyl groups at C-4 or C-5 can direct bromination to specific sites (e.g., C-2 vs. C-6 selectivity in substituted pyridines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide
Reactant of Route 2
3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrobromide

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